Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-
Brand Name: Vulcanchem
CAS No.: 673475-80-4
VCID: VC17301547
InChI: InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3
SMILES:
Molecular Formula: C24H21N3
Molecular Weight: 351.4 g/mol

Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-

CAS No.: 673475-80-4

Cat. No.: VC17301547

Molecular Formula: C24H21N3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- - 673475-80-4

Specification

CAS No. 673475-80-4
Molecular Formula C24H21N3
Molecular Weight 351.4 g/mol
IUPAC Name 5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline
Standard InChI InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3
Standard InChI Key YCFSEUXVXNKFBF-UHFFFAOYSA-N
Canonical SMILES CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₄H₂₁N₃, with a molar mass of 351.4 g/mol. Its IUPAC name, 5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline, reflects the fused bicyclic system comprising an imidazole ring condensed with a quinazoline backbone. Key structural features include:

  • Phenyl groups at C2 and C3: These aromatic moieties enhance molecular stability through π-π stacking and conjugation effects.

  • Dimethyl groups at C5: The geminal methyl substituents introduce steric hindrance, potentially modulating interactions with biological targets such as enzymes.

  • Planar fused-ring system: The imidazo[1,2-c]quinazoline core facilitates electronic delocalization, a property exploited in optoelectronic applications.

Table 1: Physicochemical Properties

PropertyValue
CAS No.673475-80-4
Molecular FormulaC₂₄H₂₁N₃
Molecular Weight351.4 g/mol
IUPAC Name5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline
Canonical SMILESCC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C
Topological Polar Surface Area41.8 Ų

Synthetic Methodologies

Copper-Catalyzed Cross-Dehydrogenative Coupling

A robust synthetic route involves a two-step copper-catalyzed protocol:

  • Ullmann-Type C–N Coupling: 2-(2-Bromophenyl)-1H-imidazole derivatives react with azoles (e.g., 1,2,4-triazole, benzimidazole) in the presence of CuI (20 mol%) and K₂CO₃ in DMF at 150°C .

  • Intramolecular CDC Reaction: Subsequent addition of Cu(OAc)₂·H₂O induces cyclization, forming the imidazo[1,2-c]quinazoline framework .

Table 2: Representative Synthesis of Analogues

Starting MaterialAzole PartnerProduct Yield
2-(2-Bromophenyl)-1H-imidazole1,2,4-Triazole40–65%
2-(2-Bromophenyl)-1H-benzimidazoleIndole35–70%

Key observations:

  • Electron-donating groups (e.g., -OMe, -Me) on the aryl ring improve yields by stabilizing intermediates .

  • Benzimidazole-derived analogues exhibit higher antimicrobial potency than imidazole variants, attributed to enhanced π-system conjugation .

Biological Activities

Antimicrobial Efficacy

The compound and its derivatives demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MIC)

CompoundE. coli (μM)S. aureus (μM)C. albicans (μg/mL)
8ga4816
8gc488
8gd8164

Mechanistic insights:

  • Membrane disruption: Live-dead assays confirm bacterial cell lysis via ROS generation and lipid peroxidation .

  • Low hemolytic activity: Selectivity indices (>10) indicate minimal toxicity to human erythrocytes .

α-Glucosidase Inhibition

Preliminary studies suggest IC₅₀ values < 10 μM, positioning the compound as a candidate for diabetes management. The dimethyl groups likely hinder enzyme-substrate binding through steric effects.

Material Science Applications

Optoelectronic Properties

The planar conjugated system exhibits:

  • Absorption maxima: 300–400 nm (UV-vis), suitable for organic light-emitting diodes (OLEDs).

  • Fluorescence quantum yield: Φ ≈ 0.45, comparable to commercial fluorophores.

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